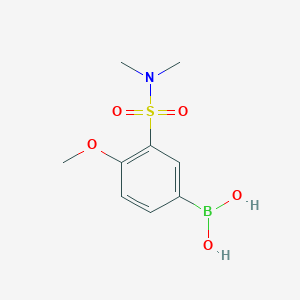
2-(Azetidin-3-yloxy)pyridin-4-amine
Overview
Description
“2-(Azetidin-3-yloxy)pyridin-4-amine” is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to an azetidine ring via an oxygen atom . The nitrogen atom in the azetidine ring and the nitrogen atom in the pyridine ring are part of the amine group.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 165.19 g/mol and a molecular formula of C8H11N3O .Scientific Research Applications
Synthesis and Reactivity
Azetidine derivatives, including 2-(Azetidin-3-yloxy)pyridin-4-amine, exhibit a range of chemical behaviors that make them valuable for synthetic applications. Azetidines and azetidinones are synthesized through various methods, including reactions with electrophiles and nucleophiles, ring-opening reactions, and cycloadditions, yielding a variety of useful amides, alkenes, amines, and cyclic products like piperidines, pyrrolidines, and pyrroles. Oxidation and reduction reactions further diversify the structural possibilities, enabling the synthesis of β-lactams, which are precursors to numerous heterocyclic compounds. These synthetic routes are advantageous for developing novel compounds with potential therapeutic applications, including antibacterial, enzyme inhibitors, anticancer agents, and hypoglycemic agents (Singh, D’hooghe, & Kimpe, 2008).
Applications in Medicinal Chemistry
Azetidine-containing compounds have been explored for their antidepressant and nootropic activities. Schiff bases and 2-azetidinones derived from isonicotinyl hydrazone show promising results in this regard, with certain derivatives exhibiting significant antidepressant and cognitive-enhancing effects. These findings suggest that the 2-azetidinone skeleton is a valuable scaffold for developing central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antimicrobial and Antitubercular Activities
Research on pyrimidine-azetidinone analogues has demonstrated their effectiveness against bacterial, fungal, and mycobacterium tuberculosis strains. These compounds, synthesized through condensation and cyclocondensation reactions, highlight the antimicrobial and antitubercular potential of azetidine derivatives, offering a foundation for developing new antibacterial and antituberculosis agents (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Development of Pincer Ligands
Azetidinones serve as precursors for CC'N-pincer ligands, facilitating the synthesis of metal complexes with potential applications in catalysis and materials science. The transformation of 2-azetidinones into pincer ligands through metal-promoted degradation illustrates the versatility of azetidine derivatives in coordinating with metals, thereby enabling the design of novel catalysts and functional materials (Casarrubios, Esteruelas, Larramona, Muntaner, Oñate, & Sierra, 2015).
Safety and Hazards
properties
IUPAC Name |
2-(azetidin-3-yloxy)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-6-1-2-11-8(3-6)12-7-4-10-5-7/h1-3,7,10H,4-5H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVISWHZOIJRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1472963.png)
![1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472964.png)



![Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1472970.png)
![tert-butyl 5-(6-(1H-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472971.png)
![N-[(2-aminocyclopentyl)methyl]methanesulfonamide hydrochloride](/img/structure/B1472972.png)
![1-[(2-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472974.png)


![5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1472979.png)
![3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole](/img/structure/B1472980.png)
![(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1472982.png)